Snap-tmr

Description

Properties

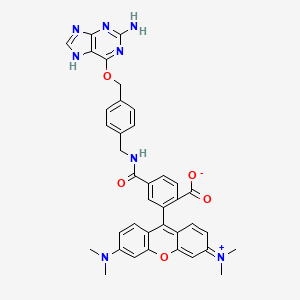

Molecular Formula |

C38H34N8O5 |

|---|---|

Molecular Weight |

682.7 g/mol |

IUPAC Name |

4-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C38H34N8O5/c1-45(2)24-10-13-27-30(16-24)51-31-17-25(46(3)4)11-14-28(31)32(27)29-15-23(9-12-26(29)37(48)49)35(47)40-18-21-5-7-22(8-6-21)19-50-36-33-34(42-20-41-33)43-38(39)44-36/h5-17,20H,18-19H2,1-4H3,(H4-,39,40,41,42,43,44,47,48,49) |

InChI Key |

FBUWGJIZADLAIY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |

Origin of Product |

United States |

Molecular Architecture and Reaction Mechanism of Snap Tag:tmr Conjugates

Structural Basis of SNAP-tag Functionality

The SNAP-tag is an engineered protein derived from a human DNA repair enzyme. Its specific structure and active site are crucial for recognizing and reacting with its substrates, including those conjugated to TMR.

Origin and Engineering of the Human O6-Alkylguanine-DNA Alkyltransferase (hAGT) into SNAP-tag

The SNAP-tag is a modified version of the human O6-alkylguanine-DNA alkyltransferase (hAGT) nih.govptglab.comnih.govneb.comwikipedia.org. hAGT is a 20 kDa monomeric DNA repair enzyme involved in the repair of alkylated DNA by transferring alkyl moieties from damaged guanine (B1146940) bases to a reactive cysteine residue within its structure nih.govnih.govneb.comacs.org. This transfer is irreversible and inactivates the hAGT enzyme itself nih.govacs.org.

SNAP-tag was developed through protein engineering, often involving directed evolution, to modify hAGT's substrate specificity wikipedia.org. The engineering aimed to reduce its DNA binding properties and optimize its reaction with O6-benzylguanine (BG) derivatives as substrates, rather than its natural DNA targets nih.govacs.org. This adaptation allows SNAP-tag to be genetically fused to a protein of interest and subsequently labeled with synthetic molecules conjugated to BG or related derivatives nih.govnih.gov.

Key Amino Acid Residues and Active Site Characteristics for Substrate Recognition

The active site of SNAP-tag, inherited from hAGT, contains a crucial reactive cysteine residue. This cysteine acts as the nucleophile in the labeling reaction. While specific details on all key residues involved in TMR-based ligand recognition in the context of SNAP-tag are complex and can involve induced fit or interactions beyond the immediate reaction site, the core recognition is centered around the benzylguanine or benzylchloropyrimidine moiety of the substrate ptglab.comnih.govnih.gov. The protein's structure creates a binding pocket that accommodates these substrate scaffolds, positioning the reactive benzyl (B1604629) group for the covalent transfer to the active site cysteine nih.govptglab.comacs.orgnih.gov.

Interactions between SNAP-tag and the substrate can involve hydrogen bonding and other non-covalent forces that orient the ligand within the active site researchgate.net. The engineering process has refined these interactions to favor binding and reaction with the non-natural BG and CP derivatives over the native DNA substrate nih.govacs.org.

Structural Elucidation of SNAP-tag in Complex with TMR-based Ligands

Structural studies, particularly using X-ray crystallography, have been performed to understand the interaction between SNAP-tag and labeled substrates like TMR conjugates nih.govacs.orgbiorxiv.orgresearchgate.net. Crystal structures of SNAP-tag labeled with TMR (e.g., PDB entry 6Y8P) reveal the protein's α/β topology, which is similar to hAGT biorxiv.orgresearchgate.net. These structures show the covalent attachment of the benzyl moiety of the substrate to the reactive cysteine residue in the active site nih.govacs.orgbiorxiv.org.

The TMR moiety, while linked to the benzyl group that is covalently attached to the protein, is positioned near the protein surface acs.org. While specific strong interactions between SNAP-tag and rhodamine-based fluorophores like TMR have not always been identified, the structural data confirms the covalent linkage and provides insights into how the dye is accommodated after the reaction biorxiv.org. The position of the fluorophore can be influenced by crystal packing in some structures acs.orgresearchgate.net.

Chemical Principles of the Covalent Labeling Reaction Involving Tetramethylrhodamine (B1193902)

The covalent labeling of SNAP-tag with TMR involves a specific chemical reaction between the protein and a TMR-conjugated substrate.

O6-Benzylguanine (BG) and Benzylchloropyrimidine (CP) Derivatives as Substrates for SNAP-tag

SNAP-tag primarily utilizes O6-benzylguanine (BG) derivatives as substrates nih.govptglab.comnih.govneb.comacs.orgnih.govneb.comresearchgate.net. In these substrates, a benzyl group is attached to the O6 position of guanine, and a functional moiety, such as TMR, is linked to the benzyl group nih.govneb.com.

Additionally, SNAP-tag can also react with benzylchloropyrimidine (CP) derivatives nih.govptglab.comacs.orgnih.govtaylorandfrancis.com. In CP derivatives, a chloropyrimidine ring replaces the guanine base, with the benzyl group and attached functional moiety linked to the pyrimidine (B1678525) ring nih.govacs.orgresearchgate.net. CP derivatives can offer advantages such as improved cell permeability compared to BG derivatives nih.goveurekaselect.com. TMR can be conjugated to either a BG or CP scaffold to create a SNAP-tag substrate, such as SNAP-Cell TMR-Star, which is a CP-based substrate neb.ca.

Nucleophilic Substitution Mechanism and Thioether Bond Formation with TMR Moieties

The covalent labeling reaction between SNAP-tag and BG or CP derivatives proceeds via a nucleophilic substitution mechanism nih.govacs.orgresearchgate.netacs.orgbiorxiv.org. The reactive cysteine residue in the active site of SNAP-tag acts as the nucleophile nih.govnih.govacs.orgnih.govbiorxiv.orgbiorxiv.org. This cysteine attacks the electrophilic carbon atom of the benzyl group in the substrate acs.org.

In the case of BG derivatives, this nucleophilic attack leads to the irreversible transfer of the benzyl group (along with the attached TMR moiety) to the cysteine residue, forming a stable thioether bond nih.govacs.orgneb.comnih.gov. Concurrently, the guanine base is released as a leaving group nih.govacs.orgneb.comresearchgate.net.

For CP derivatives, a similar nucleophilic substitution occurs. The cysteine attacks the benzyl group linked to the chloropyrimidine. The benzyl group is transferred to the cysteine, forming a thioether bond with the attached TMR, and the chloropyrimidine acts as the leaving group nih.govacs.orgtaylorandfrancis.comresearchgate.net.

The formation of this covalent thioether bond is highly specific and irreversible, ensuring stable labeling of the SNAP-tag fusion protein with the TMR fluorophore nih.govacs.orgneb.comnih.gov. This well-defined reaction mechanism and predictable stoichiometry are key features of the SNAP-tag system for protein labeling nih.govnih.gov.

Stereochemical and Electronic Considerations in the Labeling Process

The labeling process involving SNAP-tag and its substrates, including those conjugated to TMR, is influenced by both stereochemical and electronic considerations.

Stereochemistry can play a role, particularly when chiral centers are present in the substrate molecule or the linker connecting the benzylguanine/chloropyrimidine to the fluorophore biorxiv.org. Research has explored the effect of stereochemistry on the interaction and labeling efficiency of different substrates with self-labeling tags like SNAP-tag biorxiv.orgresearchgate.net. While the core reaction mechanism involves the transfer of the benzyl group to the cysteine, the stereochemistry of the substrate can influence how effectively it fits into the binding pocket of the SNAP-tag and the precise orientation of the reactive groups for the nucleophilic substitution to occur efficiently biorxiv.org. Studies have investigated the impact of absolute configuration of chiral centers within fluorophore-benzylguanine conjugates on their binding and labeling kinetics with SNAP-tag biorxiv.org.

Electronic considerations are also crucial for the efficiency and specificity of the labeling reaction. The electron density around the benzylic carbon atom, which is the target of the nucleophilic attack by the cysteine thiol, is influenced by the electronic properties of substituents on the benzyl ring rsc.org. Electron-withdrawing groups can make the benzylic carbon more electrophilic, potentially increasing the reaction rate, while electron-donating groups might have the opposite effect rsc.org. The leaving group (guanine or chloropyrimidine) also plays a role; its ability to depart with the electron pair influences the reaction kinetics biorxiv.orgrsc.org. The pKa of the leaving group is a factor in this regard.

Kinetic and Mechanistic Characterization of Snap Tag:tmr Labeling

Reaction Kinetics and Apparent Second-Order Rate Constants (k_app) with Tetramethylrhodamine (B1193902) Ligands

The reaction kinetics of SNAP-tag with TMR-conjugated ligands, typically benzylguanine (BG) or chloropyrimidine (CP) derivatives linked to TMR, can be characterized by apparent second-order rate constants (k_app). These constants provide a measure of the labeling speed under conditions where the substrate binding site is not saturated acs.orgnih.gov.

Studies have shown that SNAP-tag's apparent labeling rate constants with BG-fluorophore substrates generally range between 10⁴ and 10⁶ M⁻¹s⁻¹ acs.orgresearchgate.net. For BG-TMR, a commonly used substrate, the reported k_app is approximately (4.29 ± 0.01) × 10⁵ M⁻¹s⁻¹ acs.orgresearchgate.net. CP-based substrates typically exhibit slower reaction kinetics compared to their corresponding BG substrates, with rates ranging from 10³ to 10⁵ M⁻¹s⁻¹, often showing 4-14-fold slower reaction kinetics acs.orgresearchgate.net.

Kinetic studies can be performed using techniques like fluorescence polarization changes measured in a plate reader assay or stopped-flow fluorescence anisotropy kinetics at higher protein concentrations to determine kinetic parameters such as k₁, k₋₁, and k₂ acs.orgnih.govbiorxiv.org. Fitting data to kinetic models allows for the estimation of k_app acs.orgnih.gov.

The following table summarizes representative apparent second-order rate constants for SNAP-tag with TMR-based ligands:

| Substrate | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |

| BG-TMR | (4.29 ± 0.01) × 10⁵ | acs.orgresearchgate.net |

| CP-TMR | 1.51 (± 0.01) x 10⁵ | biorxiv.org |

Factors Influencing Labeling Efficiency and Specificity in Vitro and In Situ

Several factors influence the labeling efficiency and specificity of SNAP-tag with TMR ligands both in vitro and in situ.

Substrate Structure: The chemical structure of the ligand attached to TMR, particularly the leaving group (BG or CP) and the linker, significantly impacts reaction kinetics and cell permeability acs.orgbiorxiv.orgnih.gov. While BG derivatives generally show faster kinetics in vitro, CP derivatives can perform better in live-cell imaging due to improved cell permeability acs.orgbiorxiv.orgnih.gov. The position of the fluorophore attachment to the linker can also play a role; for instance, SNAP-tag shows preferential reactivity with the 6-positional regioisomer of carboxyrhodamine dyes nih.gov.

Protein Concentration: At reactant concentrations far below the K_d, the labeling rate depends linearly on the reactant concentrations, and the kinetics can be described by the apparent second-order rate constant (k_app) acs.orgnih.gov.

Temperature and Buffer Conditions: Reaction conditions, including temperature and buffer composition (e.g., presence of DTT), can influence the reaction rate acs.orgnih.gov.

Cell Permeability: For in situ labeling, the cell permeability of the TMR-conjugated substrate is a critical factor nih.govbiorxiv.orgnih.gov. Permeable substrates are required for labeling intracellular proteins, while non-permeable substrates can be used for labeling cell surface proteins or in fixed cells nih.gov.

Non-specific Binding: While SNAP-tag substrates are designed to be chemically inert towards other cellular proteins, non-specific binding of the fluorophore itself can contribute to background signal nih.govnih.gov. Using fluorogenic probes that only become highly fluorescent upon binding to the SNAP-tag can help decrease background signal from unbound dye biorxiv.orgresearchgate.net.

Endogenous hAGT Activity: SNAP-tag is derived from hAGT, and while engineered to reduce DNA binding, potential residual activity or interaction with endogenous cellular components could theoretically influence specificity, although SNAP-tag substrates are generally specific for the tag nih.govneb-online.deneb.com.

Specificity in living cells can be demonstrated by using a non-fluorescent SNAP-tag substrate as a blocking agent, which should inhibit the labeling by the fluorescent TMR conjugate oup.com.

Substrate Affinity Studies of SNAP-tag for TMR-based Ligands

Substrate affinity studies provide insights into the binding interaction between SNAP-tag and TMR-based ligands before the covalent reaction occurs. These studies can be performed using techniques such as fluorescence polarization competition assays acs.orgnih.gov.

Engineering Strategies for Enhanced Labeling Kinetics (e.g., SNAP-tag2, SNAPf-tag)

To overcome limitations such as relatively slow labeling kinetics and limited cell permeability of substrates, particularly for live-cell imaging, engineering strategies have been employed to develop improved SNAP-tag variants biorxiv.orgresearchgate.net.

SNAPf-tag: SNAPf is an improved version of SNAP-tag that exhibits better reaction kinetics in vitro and in vivo neb.com. With TF-TMR, SNAPf-tag showed an apparent second-order rate constant of 5.87 (± 0.02) x 10⁵ M⁻¹s⁻¹, which is approximately 3.9-fold faster than its reaction with CP-TMR (k_app = 1.51 (± 0.01) x 10⁵ M⁻¹s⁻¹) biorxiv.org. SNAPf also showed higher fluorescent labeling than CP-TMR in live cells biorxiv.org.

SNAP-tag2: SNAP-tag2 is a highly engineered SNAP-tag mutant designed for faster reaction kinetics with new pyrimidine-based substrates biorxiv.orgresearchgate.netbiorxiv.orgsciety.org. The apparent second-order rate constant for the reaction of SNAP-tag2 with TF-TMR in vitro approaches 10⁷ M⁻¹s⁻¹, representing about a 100-fold increase compared to the reaction of parental SNAP-tag with CP-TMR biorxiv.orgresearchgate.netbiorxiv.orgsciety.org. SNAP-tag2 also shows increased reaction kinetics with CP- and CF-based substrates biorxiv.org.

These engineered variants, such as SNAPf and SNAP-tag2, demonstrate significantly enhanced labeling speeds, which is crucial for applications requiring faster labeling, such as live-cell imaging and super-resolution microscopy biorxiv.orgresearchgate.netneb.comsciety.org.

Comparative Kinetic Analysis with Orthogonal Self-Labeling Tags (e.g., HaloTag, CLIP-tag)

SNAP-tag is one of several self-labeling protein tags (SLPs) used for covalent labeling with synthetic probes. Other popular SLPs include HaloTag and CLIP-tag acs.orgresearchgate.net. Comparative kinetic analysis reveals differences in their labeling speeds and substrate preferences.

HaloTag: HaloTag7 is known for its fast reaction kinetics, particularly with chloroalkane (CA)-rhodamine substrates acs.orgbiorxiv.orgbiorxiv.org. HaloTag7 can reach almost diffusion-limited labeling rate constants with certain rhodamine substrates, which are often more than two orders of magnitude higher than those of SNAP-tag for corresponding substrates acs.orgbiorxiv.org. For example, the k_app for HaloTag7 with CA-TMR is approximately 1.88 (± 0.01) × 10⁷ M⁻¹s⁻¹ biorxiv.orgbiorxiv.org. This high speed makes HaloTag a popular choice for live-cell imaging applications where rapid labeling is essential biorxiv.org.

CLIP-tag: CLIP-tag is an orthogonal companion to SNAP-tag, engineered to react specifically with benzylcytosine (BC) derivatives, whereas SNAP-tag reacts with benzylguanine derivatives nih.govneb-online.deneb.com. This orthogonality allows for simultaneous labeling of two different proteins in the same cell with different colored probes nih.govneb-online.de. Apparent second-order rate constants for CLIP-tag with BC-based substrates typically range from 10³ to 10⁵ M⁻¹s⁻¹ researchgate.net. SNAP-tag reacts significantly slower with BC-TMR than with BG-TMR researchgate.net.

While HaloTag generally offers faster labeling kinetics with rhodamine-based substrates compared to SNAP-tag, the choice of tag and substrate also depends on factors like substrate permeability, fluorogenicity, and the specific application acs.orgbiorxiv.orgresearchgate.net. Engineered SNAP-tag variants like SNAP-tag2 are closing the gap in labeling speed with HaloTag biorxiv.orgresearchgate.netbiorxiv.orgsciety.org.

The following table provides a comparative overview of approximate apparent second-order rate constants for SNAP-tag, SNAP-tag2, HaloTag7, and CLIP-tag with TMR-based or analogous rhodamine substrates:

| Tag | Substrate Type | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Notes | Reference |

| SNAP-tag | BG-TMR | (4.29 ± 0.01) × 10⁵ | acs.orgresearchgate.net | |

| SNAP-tag | CP-TMR | 1.51 (± 0.01) x 10⁵ | Slower than BG-TMR | biorxiv.org |

| SNAPf-tag | TF-TMR | 5.87 (± 0.02) x 10⁵ | Faster than SNAP-tag with CP-TMR | biorxiv.org |

| SNAP-tag2 | TF-TMR | 8.22 (± 0.79) × 10⁶ | ~100-fold faster than SNAP-tag with CP-TMR | biorxiv.orgbiorxiv.org |

| HaloTag7 | CA-TMR | 1.88 (± 0.01) × 10⁷ | Generally faster than SNAP-tag | biorxiv.orgbiorxiv.org |

| CLIP-tag | BC-TMR | (3.20 ± 0.02) × 10² | Significantly slower than SNAP-tag with BG-TMR | researchgate.net |

Design and Synthesis of Tetramethylrhodamine Tmr Substrates for Snap Tag

Chemical Modifications of TMR-Benzylguanine Ligands

The primary SNAP-tag substrate is based on O⁶-benzylguanine (BG). ctdbase.orgcenmed.comlabsolu.caChemical modifications of TMR-Benzylguanine ligands primarily involve altering the benzylguanine moiety or the linker connecting it to the TMR fluorophore to influence reactivity, specificity, or other properties. The TMR fluorophore is typically attached to the benzyl (B1604629) group of BG. wikipedia.orgnih.govnih.govfishersci.atVariations in the substituents on the phenyl ring of the benzyl group can impact the electronic properties at the benzylic position, thereby affecting the reaction kinetics with the SNAP-tag. suprabank.orgWhile the core reaction rate of SNAP-tag with BG derivatives is largely independent of the attached synthetic probe, modifications are often made to the BG scaffold itself to enhance specific characteristics. ontosight.aiFor instance, modifications at the C8 position of the guanine (B1146940) moiety have been explored and found to be tolerated for enzymatic SNAP labeling. americanelements.comThese chemical alterations are crucial for tailoring TMR-BG substrates for specific applications.

Impact of Leaving Group and Linker Chemistry on TMR Conjugation Reactivity

The leaving group in the SNAP-tag reaction is either guanine (from BG derivatives) or chloropyrimidine (from CP derivatives). fishersci.fiwikipedia.orgnih.govnih.govfishersci.atstanfordchem.comcenmed.comontosight.aiThe choice of leaving group significantly impacts the substrate's properties, including reactivity and cell permeability. While BG derivatives generally exhibit faster labeling kinetics with SNAP-tag in vitro, less polar CP derivatives often demonstrate better performance in live-cell imaging, presumably due to improved cell permeability. cenmed.comcenmed.comsuprabank.orgStudies have compared the labeling kinetics of SNAP-tag with both BG-TMR and CP-TMR. cenmed.comAlthough CP-TMR may show a higher dissociation rate constant (k₋₁) compared to BG-TMR, indicating a lower affinity for the enzyme, their chemical reactivity (k₁) can be similar. The linker connecting the leaving group (BG or CP) to the TMR fluorophore is typically a benzyl linker. wikipedia.orgnih.govnih.govfishersci.atcenmed.comModifications to this linker have also been investigated to optimize substrate performance. cenmed.comDifferent linker designs can influence the presentation of the fluorophore to the protein, potentially affecting labeling efficiency and the local environment of the dye after conjugation. cenmed.com

Strategies for Modulating Cell Permeability of TMR-SNAP Substrates

Modulating the cell permeability of TMR-SNAP substrates is essential for targeting proteins in different cellular compartments. Cell-permeable substrates, such as certain TMR-BG and CP-TMR derivatives, are capable of crossing the cell membrane to label intracellular SNAP-tag fusion proteins. fishersci.fiontosight.aiSNAP-Cell TMR-Star, a commercially available CP-based TMR substrate, is an example of a cell-permeable probe widely used for labeling proteins inside living cells. fishersci.fiontosight.ai Conversely, cell-impermeable TMR-SNAP substrates are designed to selectively label SNAP-tag fusion proteins expressed on the cell surface. fishersci.atA key strategy to achieve cell impermeability is the introduction of charged groups onto the substrate. For instance, sulfonated benzylguanine (SBG) derivatives, where a sulfonate group is installed on the BG moiety, render the conjugates impermeable to the lipid bilayer while retaining reactivity with the extracellularly oriented SNAP-tag. americanelements.comThis allows for clean surface labeling with reduced background from intracellular or non-specifically accumulated probe. americanelements.com The table below summarizes the permeability characteristics of different TMR-SNAP substrate types:

Using both cell-permeable and cell-impermeable TMR substrates allows for differential labeling of protein populations, for example, distinguishing between surface and intracellular pools of a receptor. americanelements.com

Development of Fluorogenic and Caged TMR-SNAP Probes for Controlled Activation

Fluorogenic SNAP-tag probes are designed to exhibit minimal fluorescence in the unbound state and become highly fluorescent only upon conjugation to the SNAP-tag protein. citeab.comThis property is highly beneficial for live-cell imaging as it significantly reduces background fluorescence from unbound probe, enabling wash-free labeling and improved signal-to-noise ratios. Strategies for creating fluorogenic TMR-SNAP probes often involve incorporating a quenching moiety into the substrate that is released or altered upon reaction with the SNAP-tag, leading to a significant increase in TMR fluorescence.

Caged TMR-SNAP probes, on the other hand, contain a photolabile protecting (caging) group that renders the fluorophore non-fluorescent until it is activated by irradiation with light, typically UV light. This allows for controlled activation of fluorescence in specific regions of interest or at defined time points, which is particularly useful for applications like photoactivated localization microscopy (PALM) and tracking protein dynamics. A caged rhodamine derivative conjugated to BG (BG-cRhod) has been developed as a SNAP-tag substrate. The caging group, such as a DMNB group, forces the rhodamine into a non-fluorescent lactone form until UV irradiation removes the cage, restoring fluorescence. While some caged TMR probes may face challenges with cell permeability for intracellular labeling, they are valuable for labeling fixed cells or extracellular tags.

Optimization of TMR-Ligand Stability and Solubility for Biological Applications

Optimizing the stability and solubility of TMR-SNAP substrates is critical for their effective use in biological applications, particularly in aqueous physiological buffers and cell culture media. Poor solubility can lead to aggregation and non-specific staining, while instability can result in probe degradation before it can react with the SNAP-tag.

Chemical modifications can be employed to enhance solubility. For instance, the introduction of charged groups, such as the sulfonate moiety in SBG-TMR, significantly improves water solubility compared to non-sulfonated BG-TMR, often allowing dissolution in pure buffer without the need for co-solvents like DMSO. This improved solubility also contributes to reduced non-specific staining.

Advanced Methodologies and Applications Utilizing Snap Tag:tmr Conjugates in Cellular and Molecular Research

Imaging Modalities and Techniques

The covalent and specific labeling achieved with SNAP-tag:TMR conjugates makes them suitable for a range of fluorescence imaging modalities, from conventional confocal microscopy to cutting-edge super-resolution techniques. neb.comresearchgate.netresearchgate.net The properties of TMR, including its excitation and emission spectra, are well-suited for standard microscopy setups. SNAP-tag fusion proteins labeled with SNAP-Cell TMR-Star typically exhibit an excitation maximum at 554 nm and an emission maximum at 580 nm, allowing imaging with standard rhodamine filter sets. nih.govneb.com

Confocal Fluorescence Microscopy for Protein Visualization with TMR

Confocal fluorescence microscopy is a fundamental technique for visualizing the localization and distribution of SNAP-tag:TMR labeled proteins within cells. By providing optical sectioning, confocal microscopy reduces out-of-focus blur, allowing for clearer imaging of cellular structures and protein localization compared to wide-field microscopy. oup.com SNAP-tag:TMR has been successfully used for protein visualization in live and fixed cells, as well as on cell surfaces or in vitro. neb-online.fr Studies have demonstrated the use of SNAP-Cell TMR Star for labeling SNAP-tagged proteins in various cell types and organisms, including mammalian cells, Drosophila melanogaster Kc cells, Saccharomyces cerevisiae, Giardia lamblia, and Bacillus subtilis. neb-online.de The specificity of SNAP-tag labeling with TMR-Star in living cells has been confirmed by the inhibition of labeling in the presence of a nonfluorescent SNAP-tag blocking agent. oup.com This allows for the visualization of structural details and protein distribution within cells. nih.gov

Super-Resolution Microscopy (SRM) with TMR-Labeled SNAP-tags

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, enabling imaging with spatial resolutions significantly better than the ~200 nm limit. nih.govmicroscopyu.com SNAP-tag labeled proteins, including those conjugated with TMR, have been successfully employed in various SRM methods to visualize biological structures at the nanoscale. researchgate.netresearchgate.netneb-online.de The ability of SNAP-tag to covalently attach organic dyes like TMR makes it a valuable tool for SRM, where precise and stable labeling is crucial for achieving high resolution. myscope.trainingnih.gov

STED microscopy achieves super-resolution by using a second laser (the STED beam) to deplete the excited state of fluorophores at the periphery of the excitation spot, effectively narrowing the fluorescent area to a nanoscale size. nih.gov SNAP-tag fusion proteins labeled with rhodamine dyes like TMR have been successfully used for live-cell STED nanoscopy. nih.govbiorxiv.organnualreviews.org This approach has enabled the visualization of cytoskeletal elements such as vimentin (B1176767) and microtubule-associated protein 2, as well as structures at the cell membrane like caveolin and connexin-43, with resolutions reported down to 40 nm. nih.gov SNAP-tag:TMR is considered a versatile labeling strategy for STED microscopy using both pulsed and continuous-wave lasers in living cells, expanding the applicability of this nanoscopy technique. nih.gov

STORM and dSTORM are single-molecule localization microscopy techniques that achieve super-resolution by temporally separating the fluorescence emission from individual fluorophores within a diffraction-limited area. By repeatedly switching fluorophores between a fluorescent "on" state and a non-fluorescent "off" state, the positions of individual molecules can be precisely determined and later reconstructed into a high-resolution image. nih.govmicroscopyu.com TMR has been demonstrated as a rhodamine dye suitable for STORM imaging. microscopyu.com SNAP-tag technology has been successfully applied for live-cell dSTORM in various cell lines using rhodamine-based substrates like SNAP-Cell TMR-Star. nih.gov This highlights the capability of SNAP-tag:TMR conjugates for single-molecule localization microscopy under physiological conditions. annualreviews.orgwiley.com

GSDIM is another super-resolution approach based on the principle of ground state depletion, where most fluorophores are reversibly transferred to a dark state, allowing for the sequential imaging and localization of single molecules. nih.govannualreviews.orgmissouri.edu SNAP-tag labeled proteins utilizing cell-permeable fluorescent substrates such as tetramethylrhodamine (B1193902) (TMR) have been successfully used in GSDIM. missouri.edu Multicolor nanoscopic GSDIM imaging has been realized using SNAP-tag labeled proteins with TMR, allowing visualization of structures like microtubule-associated protein 2 with nanometer spatial resolution. nih.gov The localization accuracy in such experiments using TMR has been determined to be around 15 nm. nih.gov

Ground State Depletion Imaging (GSDIM)

Correlative Light and Electron Microscopy (CLEM) via TMR Photooxidation

Correlative Light and Electron Microscopy (CLEM) combines the dynamic imaging capabilities of fluorescence microscopy with the high-resolution ultrastructural information provided by electron microscopy. SNAP-tag:TMR conjugates are valuable in CLEM protocols through a process called photooxidation. Upon illumination, TMR can generate singlet oxygen, which catalyzes the polymerization and precipitation of diaminobenzidine (DAB) into an osmiophilic, electron-dense polymer. neb-online.denih.govnih.gov This DAB polymer is then visible in electron micrographs, allowing the precise localization of the TMR-labeled protein at the ultrastructural level after initial identification by fluorescence microscopy. neb-online.denih.govnih.gov This technique is particularly useful for correlating the dynamic behavior of a protein observed in live-cell fluorescence imaging with its precise location within cellular organelles or structures in fixed samples. neb-online.denih.govnih.govoup.comnih.gov

Quantitative Fluorescence Imaging for Protein Expression and Localization

Quantitative fluorescence imaging using SNAP-tag:TMR conjugates allows for the precise measurement of protein expression levels and detailed analysis of their subcellular localization. The covalent and irreversible nature of the SNAP-tag labeling ensures a stable and stoichiometric attachment of the TMR fluorophore to the protein of interest, making the fluorescence intensity directly proportional to the amount of tagged protein present. nih.govresearchgate.net This enables quantitative analysis of protein expression in cell populations or even at the single-cell level. Furthermore, the ability to label SNAP-tagged proteins in both live and fixed cells with TMR permits high-resolution visualization of protein distribution within various cellular compartments. neb.com Studies have utilized SNAP-Cell TMR-Star, a cell-permeable TMR substrate, to visualize proteins in different organelles, including the nucleus, mitochondria, endoplasmic reticulum, and Golgi apparatus. nih.gov The distinct and specific labeling achieved with SNAP-tag:TMR minimizes background fluorescence often associated with non-specific probe binding or the intrinsic fluorescence of other cellular components, leading to improved signal-to-noise ratios for quantitative analysis. nih.govscienceopen.com

Spatiotemporal Analysis of Protein Dynamics

SNAP-tag:TMR conjugates are particularly well-suited for studying the dynamic behavior of proteins in living cells over time, providing insights into processes such as synthesis, degradation, translocation, and trafficking.

Live-Cell and Fixed-Cell Protein Localization Studies

The SNAP-tag system allows for the labeling of proteins in both live and fixed cells, providing flexibility in experimental design for localization studies. neb.com Cell-permeable TMR substrates, such as SNAP-Cell TMR-Star, can readily enter living cells and covalently label intracellular SNAP-tagged proteins, enabling real-time observation of their localization and movement. nih.govscienceopen.comoup.com For fixed-cell studies, labeling with TMR can be performed after fixation, preserving cellular morphology and allowing for co-localization studies with other cellular markers using immunofluorescence or other staining techniques. nih.gov This dual capability allows researchers to capture both the dynamic aspects of protein localization in live cells and the detailed spatial relationships in fixed specimens.

Quantitative Measurement of Protein Translocation and Trafficking

The ability to specifically label a pool of SNAP-tagged proteins with TMR at a defined time point makes it possible to quantitatively track their movement and trafficking within the cell. By applying a TMR-conjugated SNAP substrate, a specific population of the fusion protein is labeled. Subsequent observation over time allows for the measurement of translocation rates between cellular compartments or the dynamics of vesicular transport. neb.com This approach has been used to monitor the nuclear redistribution of proteins or the internalization and trafficking of receptors from the cell surface. neb.com Quantitative analysis of the change in fluorescence intensity in different cellular regions over time provides valuable data on the kinetics of these dynamic processes.

Pulse-Chase Labeling for Investigating Protein Turnover and De Novo Synthesis

Pulse-chase labeling is a powerful technique for studying protein turnover rates and de novo synthesis. The SNAP-tag:TMR system is highly amenable to this approach. mdpi.cominvivochem.cn A "pulse" of TMR-conjugated SNAP substrate is applied to cells, labeling the pool of SNAP-tagged proteins present at that moment. mdpi.cominvivochem.cn After washing away the excess labeled substrate, a "chase" period follows, during which newly synthesized, unlabeled SNAP-tagged protein is produced. mdpi.cominvivochem.cn By using a different colored SNAP substrate or a non-fluorescent SNAP blocker during the chase, researchers can distinguish between the original "pulsed" population and the newly synthesized protein. mdpi.cominvivochem.cn Tracking the decrease in fluorescence of the initial TMR-labeled population over time provides a quantitative measure of protein degradation or turnover rates. mdpi.comaatbio.com This method offers advantages over traditional radioactive pulse-chase by allowing live-cell imaging and avoiding the use of hazardous isotopes. invivochem.cn

Real-time Monitoring of Receptor Internalization and Recycling

Real-time monitoring of receptor internalization and recycling is a key application of SNAP-tag:TMR conjugates. By fusing the SNAP-tag to a receptor of interest, researchers can specifically label the receptor population on the cell surface using a cell-impermeable SNAP-tag substrate conjugated to TMR (or another fluorophore) neb-online.frneb-online.debiorxiv.org. Upon stimulation, the labeled surface receptors undergo internalization. The trafficking of these internalized, fluorescently labeled receptors can then be tracked in real-time using fluorescence microscopy neb-online.deneb.com.

A common approach involves a "pulse-chase" experiment. Cells expressing a SNAP-tagged receptor are incubated with a cell-impermeable SNAP-tag:TMR substrate (the "pulse") to label only the receptors present on the cell surface. After washing away the excess label, the cells are chased over time. As the labeled receptors are internalized, their movement from the plasma membrane to intracellular compartments (like endosomes) can be observed and quantified nih.govneb-online.debiorxiv.org. The recycling of receptors back to the surface can also be monitored.

Recent developments include the use of sulfonated benzylguanine (SBG) conjugated to fluorophores like TMR. SBG renders the probe impermeable to the plasma membrane, improving the specificity of surface labeling and allowing for cleaner analysis of receptor trafficking from intra- and extracellular pools biorxiv.orgresearchgate.netrsc.org. This is particularly useful for distinguishing between newly synthesized receptors, surface receptors, and internalized receptors biorxiv.org.

Table 1: Examples of Receptor Internalization Studies Using SNAP-tag and TMR

| Receptor Studied | Cell Type | Labeling Strategy | Observation Method | Key Finding | Source |

| Adrenergic Receptor β2 | HEK293 cells | SNAP-tag fusion, labeled with SNAP-Surface TMR Star | Confocal Microscopy | Visualization of receptor internalization neb-online.deneb.com. | neb-online.deneb.com |

| GLP1R | HEK 293T cells | SNAP-tag fusion, labeled with SBG-TMR and BG-SiR | Fluorescence Imaging | Simultaneous analysis of surface and intracellular receptor pools biorxiv.orgrsc.org. | biorxiv.orgrsc.org |

| Transferrin receptor | COS-7 cells | SNAP-tag fusion, labeled with TMR substrate | Single-cell FRET imaging | Tracking of receptor trafficking dynamics neb.com. | neb.com |

| mGluR2 | HEK 293T cells, mouse brain | SNAP-tag fusion, labeled with SBG-TMR/JF549/JF646 | Confocal, STED nanoscopy | Surface-specific labeling and trafficking analysis of GPCRs researchgate.netrsc.org. | researchgate.netrsc.org |

Investigation of Macromolecular Interactions

SNAP-tag:TMR conjugates are valuable tools for investigating macromolecular interactions, including protein-protein interactions. The ability to specifically label a protein of interest with a fluorescent tag like TMR allows for the study of its interactions with other molecules in live or fixed cells, as well as in vitro researchgate.netneb-online.deneb.com.

Fluorescence Resonance Energy Transfer (FRET) Applications with TMR

FRET is a technique used to detect interactions between two molecules labeled with different fluorophores (a donor and an acceptor) that are in close proximity (typically within 10 nm). TMR, with its spectral properties (excitation ~554 nm, emission ~580 nm), can serve as either a FRET donor or acceptor in combination with other suitable fluorophores nih.govneb-online.fr.

SNAP-tag allows for the site-specific and stoichiometric labeling of proteins, which is crucial for quantitative FRET measurements nih.govresearchgate.net. By fusing SNAP-tag to one protein and another tag (like CLIP-tag or a fluorescent protein) to a potential interaction partner, and then labeling with appropriate FRET pairs including a TMR conjugate, researchers can monitor protein-protein interactions in real-time in living cells neb-online.deneb.comnih.gov. Changes in FRET efficiency indicate changes in the distance or orientation between the labeled proteins, reflecting their interaction status neb.comnih.gov.

SNAP-tag and CLIP-tag, which reacts with benzylcytosine derivatives, can be used together for dual labeling and FRET studies, as they react with orthogonal substrates neb-online.deneb-online.deneb.comneb-online.de. This enables the simultaneous labeling of two different proteins within the same cell neb-online.deneb.comneb-online.de.

Table 2: Examples of FRET Applications Using SNAP-tag and TMR

| Interaction Studied | Labeling Strategy | FRET Pair (including TMR) | Application/Finding | Source |

| GPCR Oligomerization | SNAP-tag fusion on GPCRs | TMR with suitable partner | Study of homo- and hetero-dimerization of GPCRs neb-online.frneb.comneb.com. | neb-online.frneb.comneb.com |

| Ligand-Receptor Interactions | Ligand coupled to SNAP-EGFP, Receptor coupled to SNAP-tag | Terbium-cryptate (donor), EGFP (acceptor) - TMR could be used as an alternative acceptor | High-throughput screening and quantification of interactions nih.gov. | nih.gov |

| Protein-Protein Interactions | SNAP-tag and CLIP-tag fusions on interacting partners | SNAP-TMR, CLIP-fluorophore | Detection of interactions via selective cross-linking or direct FRET nih.gov. | nih.gov |

Protein Pull-Down Assays and Affinity Purification Using TMR-SNAP Conjugates

While TMR itself is a fluorescent label, SNAP-tag fusions can be used in conjunction with affinity purification strategies. SNAP-tag substrates can be conjugated to molecules other than fluorophores, such as biotin (B1667282) or beads neb-online.deneb-online.deneb-online.de.

For protein pull-down assays and affinity purification, a SNAP-tagged protein of interest can be labeled with a SNAP-tag substrate conjugated to biotin (SNAP-biotin) neb-online.de. The biotinylated SNAP-fusion protein can then be captured from cell lysates using streptavidin-coated beads nih.gov. While TMR is not directly used for the affinity purification step itself, the SNAP-tag:TMR conjugate can be used for detection and quantification of the purified, labeled protein, for example, by in-gel fluorescence scanning after SDS-PAGE nih.govneb-online.de. Alternatively, magnetic beads derivatized with the SNAP-tag substrate BG can be used for efficient pull-down experiments to identify and characterize interaction partners of the protein of interest neb.com.

Table 3: Principle of SNAP-tag Based Pull-Down

| Step | Description | Role of SNAP-tag:TMR (indirect) | Source |

| 1. Gene Fusion & Expression | Protein of interest is fused to SNAP-tag and expressed in cells. | Not directly involved in this step. | neb-online.deneb.com |

| 2. Labeling | Cells or lysate are incubated with a SNAP-tag substrate (e.g., SNAP-biotin). | TMR conjugate could be used for detection/quantification later. | nih.govneb-online.de |

| 3. Lysis | Cells are lysed to release labeled proteins. | Labeled protein is in the lysate. | nih.gov |

| 4. Pull-Down | Lysate is incubated with affinity matrix (e.g., streptavidin beads for biotin). | Labeled protein is captured. | nih.gov |

| 5. Elution & Analysis | Captured proteins are eluted and analyzed (e.g., by SDS-PAGE, Western Blot). | SNAP-tag:TMR conjugate can be detected by fluorescence scanning. | nih.govneb-online.de |

High-Throughput Screening for Protein-Protein Interactions

The specific and efficient labeling provided by the SNAP-tag system, including with TMR conjugates, makes it suitable for high-throughput screening (HTS) applications aimed at identifying or characterizing protein-protein interactions neb-online.deneb.comnih.gov.

FRET-based assays utilizing SNAP-tag fusions labeled with appropriate fluorophores, including TMR, can be adapted for HTS in microtiter plates neb-online.denih.gov. The "mix and measure" nature of some SNAP-based FRET assays, where purification of labeled fusions is unnecessary, further facilitates their implementation in HTS formats nih.gov.

Additionally, SNAP-tag fusions can be used in high-throughput binding assays neb-online.de. The ability to covalently label proteins with various probes allows for the development of diverse assay formats compatible with automated screening platforms.

Protein Microarray Development for Multiplexed Analysis

SNAP-tag technology can be utilized in the development of protein microarrays for multiplexed analysis of protein interactions neb-online.deneb.com. By immobilizing SNAP-tagged proteins onto a surface modified with the SNAP-tag substrate, researchers can create arrays of different proteins neb.comresearchgate.net. These arrays can then be probed with fluorescently labeled binding partners, such as proteins labeled with SNAP-tag:TMR or other fluorescent conjugates, to simultaneously assess multiple interactions researchgate.net.

The covalent and site-specific immobilization offered by the SNAP-tag ensures defined orientation and stable attachment of the proteins on the microarray surface, which is important for reliable interaction studies researchgate.net.

Novel Chemical Biology Applications

Beyond the established applications, SNAP-tag:TMR conjugates and the underlying SNAP-tag technology are enabling novel applications in chemical biology.

One emerging area is the use of SNAP-tag in targeted protein degradation strategies, such as PROteolysis TArgeting Chimeras (PROTACs) nih.gov. SNAP-tag can be incorporated into PROTAC molecules to recruit E3 ubiquitin ligases to SNAP-fusion proteins, leading to their ubiquitination and proteasomal degradation nih.gov. SNAP-tag:TMR labeling can be used to monitor the engagement of the SNAP-tag by the PROTAC and the subsequent degradation of the SNAP-fusion protein nih.gov.

Another application involves using SNAP-tag for DNA-assisted protein analysis, including proximity ligation assays (PLA) biosyn.com. By labeling proteins with SNAP-tag conjugated to oligonucleotides, and then using TMR-labeled antibodies or other detection methods, researchers can visualize and quantify protein-protein interactions or modifications with high sensitivity biosyn.com.

Furthermore, the development of improved SNAP-tag variants, such as SNAP-tag2, with faster labeling kinetics and enhanced brightness with fluorophores like TMR, continues to expand the potential of this technology for demanding applications like super-resolution microscopy and single-molecule studies biorxiv.orgbiorxiv.org. The structural characterization of SNAP-tag labeled with TMR provides insights for further optimization of both the tag and the substrates biorxiv.orgacs.org.

SNAP-tag:TMR conjugates are also being explored in plant biology for studying protein localization and dynamics, overcoming challenges related to cell wall permeability oup.com.

Table 4: Novel Chemical Biology Applications

| Application Area | SNAP-tag:TMR Role / Strategy | Example/Description | Source |

| Targeted Protein Degradation | Monitoring SNAP-tag engagement and protein degradation by SNAP-PROTACs using this compound labeling. | Development and characterization of SNAP-PROTACs for induced degradation of SNAP-fusion proteins. nih.gov | nih.gov |

| DNA-Assisted Protein Analysis | Labeling proteins with SNAP-oligonucleotides, TMR for detection in proximity assays. | Use in proximity ligation assays (PLA) for sensitive detection of protein interactions or modifications. biosyn.com | biosyn.com |

| Improved Labeling Kinetics | Characterization of enhanced SNAP-tag variants (e.g., SNAP-tag2) with TMR substrates. | Development of faster and brighter labeling systems for advanced microscopy. biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |

| Plant Biology Applications | Studying protein localization and dynamics in plants using cell-permeable this compound substrates. | Visualization of microtubule arrays and protein endocytosis in plant cells. oup.com | oup.com |

| Correlative Light and Electron Microscopy | TMR photooxidation product used for EM visualization after fluorescence imaging. | Enabling CLEM studies by using TMR-labeled SNAP-tag fusions for both fluorescence and electron microscopy. researchgate.net | researchgate.net |

Targeted Protein Degradation (TPD) with TMR-Based PROTACs

Targeted Protein Degradation (TPD) is a powerful strategy to deplete specific proteins by hijacking the cell's ubiquitin-proteasome system ailab.bioarxiv.orgnih.gov. PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome ailab.bioarxiv.orgnih.gov.

Recent research has extended the application of SNAP-tag to TPD through the development of SNAP-PROTACs nih.govbiorxiv.orgresearchgate.netrsc.org. These are PROTACs designed to target SNAP-fusion proteins for degradation nih.govbiorxiv.orgresearchgate.netrsc.org. SNAP-PROTACs contain a ligand that binds to the SNAP-tag fused to the protein of interest (POI) and an E3 ligase recruiting element nih.govbiorxiv.orgresearchgate.netrsc.org. While the primary function of these PROTACs is degradation, the SNAP-tag component can still be labeled with fluorophores like TMR.

In the context of TMR-based PROTACs utilizing the SNAP-tag, TMR is not directly part of the PROTAC molecule itself in the degradation mechanism. Instead, TMR labeling can be used in conjunction with SNAP-PROTACs to visualize the SNAP-tagged protein before, during, or after degradation is induced researchgate.netresearchgate.net. For instance, non-engaged SNAP-fusion protein can be labeled with this compound dye to indirectly assess the binding and activity of SNAP-PROTACs researchgate.netresearchgate.net. Quantification of the TMR signal can be used to measure the levels of the SNAP-tagged protein, thereby monitoring the efficiency and kinetics of PROTAC-induced degradation researchgate.netresearchgate.net. This allows researchers to correlate the presence and localization of the target protein with the degradation activity of the SNAP-PROTAC.

Studies have shown the development of SNAP-PROTACs that recruit E3 ligases such as VHL or CRBN to induce the degradation of SNAP-fusion proteins nih.govbiorxiv.orgresearchgate.netrsc.org. Endogenous tagging of proteins with SNAP-tag has enabled their visualization and selective depletion using SNAP-PROTACs nih.govbiorxiv.orgresearchgate.netrsc.org. The addition of PROTACs to the SNAP-tag toolbox facilitates comprehensive analysis of protein function with a single gene tagging event nih.govbiorxiv.orgresearchgate.netrsc.org.

Proximity Labeling for Mapping Cellular Microenvironments

Proximity labeling is a technique used to identify proteins that are in close spatial proximity to a protein of interest within living cells nih.gov. This method typically involves fusing an enzyme (such as biotin ligase or peroxidase) to the protein of interest, which then labels nearby proteins with a diffusible tag (like biotin) upon activation nih.gov. These labeled proteins can subsequently be isolated and identified using mass spectrometry.

While SNAP-tag itself is a labeling tag rather than a proximity labeling enzyme, it can be integrated into proximity labeling strategies. One approach involves using a SNAP-conjugating photo-proximity probe nih.gov. These probes are designed to be targeted to a SNAP-fusion protein and, upon light activation, generate reactive species that label nearby proteins nih.gov. TMR, in this context, could potentially be part of such a probe or used for visualizing the localization of the SNAP-tagged protein and the probe before activation.

A photoproximity protein interaction profiling method has been reported that utilizes a bioorthogonal, multifunctional chemical probe targeted to a SNAP-tagged protein nih.gov. This probe, upon light exposure, generates a reactive nucleophile that labels proximal proteins nih.gov. While the specific probe discussed in this context (PP1) uses a diazirine group for labeling, the principle demonstrates how SNAP-tag can be used to anchor a proximity labeling module to a protein of interest nih.gov. TMR could serve as a fluorescent handle on such probes for tracking or visualization purposes.

Another related application involves chemically-inducible dimerization (CID) systems, where bifunctional small molecules induce proximity between two fused domains biorxiv.org. SNAP-tag can be one of the domains in such a system biorxiv.org. While not strictly proximity labeling for subsequent identification, inducing proximity between a SNAP-tagged protein and another entity (potentially visualized or functionalized with TMR or other probes) can be used to study interactions or trigger downstream events biorxiv.org.

Development of Biosensors Utilizing SNAP-tag:TMR for Cellular Metabolites or Physiological States

Fluorescent biosensors are powerful tools for monitoring the concentration of specific metabolites or the physiological state of living cells with high spatiotemporal resolution portlandpress.com. Genetically encoded fluorescent protein-based biosensors are common, but their development can be challenging portlandpress.com. Semisynthetic fluorescent sensor proteins based on self-labeling protein tags like SNAP-tag offer an alternative approach researchgate.net.

In this approach, a SNAP-tag is fused to a protein that acts as a bioreceptor, undergoing a conformational change upon binding to the target metabolite or sensing a physiological state researchgate.net. A synthetic molecule containing a ligand for the bioreceptor protein and a fluorophore, such as TMR, is then covalently attached to the SNAP-tag researchgate.net. The binding event or change in physiological state alters the spatial relationship between the TMR fluorophore and another fluorescent component (which could be a fluorescent protein fused to the construct or another synthetic dye), leading to a change in fluorescence properties, often measured as a ratiometric change in fluorescence intensities researchgate.net.

This modular design allows for the facile generation of ratiometric fluorescent sensors at various wavelengths, overcoming some limitations of genetically encoded fluorescent proteins researchgate.net. SNAP-tag based biosensors have been developed that incorporate two organic fluorophores, acting as a FRET pair, fused to a metabolite bioreceptor protein researchgate.net. In the presence of the metabolite, a conformational change occurs, altering the FRET efficiency between the fluorophores researchgate.net. TMR, with its distinct spectral properties, can serve as one of the fluorophores in such FRET-based SNAP-tag biosensors portlandpress.com. This allows for the probing of metabolites or physiological states that induce a conformational change in the fused bioreceptor protein.

Examples include kinase indicators based on chemigenetic SNAP-tag domains combined with various dyes portlandpress.com. The versatility of synthetic dyes like TMR in terms of spectral range is a key advantage for developing FRET-based sensors using this approach portlandpress.com.

Applications in Diverse Biological Systems and Model Organisms

The SNAP-tag technology, including its use with TMR conjugates, has been applied across a variety of biological systems and model organisms, although specific considerations may apply to each system.

Mammalian Cell Lines and Primary Cell Culture

Mammalian cells are a primary system for utilizing SNAP-tag:TMR conjugates. The SNAP-tag system was initially developed and extensively applied in human and animal systems nih.govnih.gov. SNAP-tag fusion proteins can be expressed in mammalian cell lines and primary cultures using standard molecular biology techniques neb-online.frneb.com.

Cell-permeable SNAP-tag substrates, such as SNAP-Cell TMR-Star, are widely used for labeling intracellular SNAP-fusion proteins in live mammalian cells nih.govneb.comneb-online.frneb.com. Non-cell-permeable substrates are also available for specific labeling of proteins on the cell surface nih.govneb-online.frneb.com. The covalent and specific nature of the SNAP-tag reaction with TMR substrates allows for high signal-to-noise ratio and long-term imaging of protein localization and dynamics in live or fixed cells nih.govneb-online.frneb.com.

Applications in mammalian cells include studying protein localization, trafficking, and interactions nih.govneb-online.frneb.com. Simultaneous labeling of different proteins can be achieved by using SNAP-tag in conjunction with other self-labeling tags like CLIP-tag, which reacts with different substrates, and labeling them with spectrally distinct fluorophores, for example, TMR and a green fluorescent dye neb-online.frneb.com. This enables multicolor imaging of multiple cellular components neb-online.frneb.com.

Studies in HEK293 cells, U2OS cells, and COS-7 cells are commonly reported, demonstrating successful expression and labeling of SNAP-fusion proteins with TMR-based substrates for various applications, including visualization of subcellular structures like mitochondria and endoplasmic reticulum neb-online.frneb.comneb.combiorxiv.org.

Plant Systems (e.g., considerations for cell wall permeability and in vivo imaging)

Applying chemical tagging methods like SNAP-tag with synthetic dyes in plant systems presents unique challenges, primarily due to the presence of the plant cell wall nih.govnih.govoup.com. The cell wall can limit the permeability of synthetic dyes, including TMR conjugates, into plant cells nih.govnih.govoup.com.

Despite this challenge, research has demonstrated the successful use of SNAP-tagging in plants nih.govnih.govoup.com. Studies have assessed the permeability of various fluorescent dyes, including TMR-conjugated SNAP-tag ligands, into plant cells like tobacco BY-2 cells and Arabidopsis seedlings nih.govnih.govoup.comoup.combiorxiv.org. While some dyes are impermeable, several, including TMR-based SNAP-tag ligands, have been shown to enter plant cells nih.govnih.govoup.combiorxiv.org.

Successful SNAP-tagging and visualization of proteins like alpha-tubulin in Arabidopsis seedlings using TMR-based ligands have been reported nih.govbiorxiv.org. This demonstrates that cell-permeable SNAP-tag:TMR conjugates can be used for live-cell imaging and visualization of protein localization and dynamics in plant cells nih.govnih.govbiorxiv.org.

Considerations for in vivo imaging in plants include the potential for autofluorescence from plant tissues and the need for appropriate microscopy techniques to achieve sufficient penetration depth and resolution nih.govoup.com. Despite these factors, SNAP-tagging with suitable dyes offers advantages over fluorescent proteins in plants, such as smaller size, higher quantum yield, and photostability nih.govoup.com. The ability to label proteins with synthetic dyes in plants opens up applications for studying processes like endocytosis and for super-resolution microscopy nih.govoup.combiorxiv.org.

Bacterial Systems (e.g., anaerobic bacteria, biofilm studies)

The SNAP-tag technology has also found applications in bacterial systems, including challenging environments like anaerobic conditions and complex structures like biofilms. Fluorescent proteins, commonly used for bacterial labeling, often require oxygen for fluorescence, making them unsuitable for strict anaerobic bacteria researchgate.netoup.comoup.comnih.gov.

The SNAP-tag system provides a valuable alternative for labeling bacteria, particularly anaerobic species, as the covalent labeling reaction does not depend on oxygen researchgate.netoup.comoup.comnih.gov. Studies have successfully applied SNAP-tagging to label anaerobic bacteria such as Porphyromonas gingivalis, a key component of dental plaque biofilms researchgate.netoup.comoup.comnih.govasm.org.

By expressing SNAP-tag in P. gingivalis, researchers were able to specifically label these bacteria with TMR-Star (a TMR-conjugated SNAP-tag substrate) under anaerobic conditions researchgate.netoup.comoup.comnih.gov. This enabled the visualization and study of P. gingivalis in both mono-species and multi-species biofilms using confocal laser scanning microscopy researchgate.netoup.comoup.comnih.govasm.org.

The use of SNAP-tag:TMR in bacterial biofilm studies allows for the investigation of spatial organization, growth dynamics, and interactions within these complex microbial communities, even under anaerobic conditions where traditional fluorescent proteins are ineffective researchgate.netoup.comoup.comnih.govasm.org. This is highly important for understanding the physiology and pathogenicity of bacteria in various environments, including those relevant to human health researchgate.netoup.comnih.gov.

The successful application in P. gingivalis biofilms demonstrates the versatility of SNAP-tag:TMR for labeling and imaging bacteria in diverse and challenging biological settings researchgate.netoup.comoup.comnih.govasm.org.

Fungal Systems (e.g., Saccharomyces cerevisiae)

The application of SNAP-tag:TMR conjugates in fungal systems, particularly in the budding yeast Saccharomyces cerevisiae, has presented unique challenges primarily related to the cell wall and plasma membrane permeability nih.govresearchgate.netplos.org. While TMR ligands readily penetrate mammalian cell membranes, their entry into wild-type budding yeast cells has proven unpractical through simple incubation methods nih.govplos.org. This limited accessibility has historically restricted live-cell imaging of SNAP-tagged proteins in yeast to the extracellular face of the plasma membrane or to specific yeast strains lacking certain plasma-membrane ABC efflux transporters, although these strains often exhibit reduced viability researchgate.netplos.org.

To overcome these permeability issues, researchers have developed alternative labeling protocols. One successful approach involves chemically fixing yeast cells and removing the cell wall using enzymes like zymolyase before labeling with TMR-conjugated substrates nih.govresearchgate.net. This method allows for efficient labeling of intracellular SNAP-tagged proteins in fixed cells, confirming the functionality of the expressed tags nih.govresearchgate.net.

For live-cell imaging in Saccharomyces cerevisiae, an electroporation-based labeling protocol has been developed nih.govresearchgate.netplos.org. This method facilitates the delivery of SNAP-tag:TMR conjugates into living yeast cells expressing SNAP-tagged fusion proteins nih.govresearchgate.netplos.org. This electroporation protocol is described as fast and reliable, expanding the toolbox available for research in this model organism researchgate.netplos.org. Studies utilizing this method have demonstrated the feasibility of imaging labeled proteins in living yeast cells, including applications in super-resolution STED microscopy and dual-color live cell microscopy when combined with other orthogonal labeling systems like the Halo-tag nih.govresearchgate.net.

Research findings in Saccharomyces cerevisiae using SNAP-tag:TMR conjugates, often delivered via electroporation, have enabled the visualization of protein localization and dynamics. For instance, mitochondrial targeted SNAP-tag fusion proteins (mtSNAP) have been successfully labeled and imaged in living and fixed yeast cells nih.gov. While cross-reactivity between different self-labeling tags and their substrates can be a consideration, studies in yeast have investigated the specificity of TMR-SNAP with other tags like CLIP-tag and Halo-tag under different labeling conditions nih.govresearchgate.net.

Data on the efficiency of labeling in yeast using electroporation with TMR-SNAP conjugates can be extracted from studies demonstrating successful visualization of tagged proteins. Although specific quantitative data tables on labeling efficiency might vary depending on the protein of interest and its expression level, the ability to obtain clear fluorescent signals from intracellular proteins after electroporation-based labeling indicates effective conjugate delivery and reaction with the SNAP-tag nih.govresearchgate.net.

Parasitic and Other Eukaryotic Microorganism Systems

SNAP-tag:TMR conjugates have proven valuable in studying various parasitic and other eukaryotic microorganisms, particularly in cases where traditional fluorescent proteins like GFP are less suitable due to environmental requirements or limitations in specific organisms tandfonline.comresearchgate.net. For instance, in anaerobic or microaerotolerant parasites such as Giardia intestinalis and Entamoeba histolytica, where GFP requires oxygen for maturation and can be problematic for live-cell imaging under native conditions, the oxygen-independent SNAP-tag system offers a significant advantage tandfonline.comresearchgate.net.

In Giardia intestinalis, the SNAP-tag system, including the use of BG-TMR-Star (a SNAP-tag:TMR conjugate), has been successfully applied to investigate organisms grown under anaerobic conditions and to detect and localize reporter proteins in living parasites tandfonline.com. Research in Giardia has shown that SNAP-tag:TMR conjugates exhibit superior photostability compared to some autofluorescent proteins in this context, allowing for continuous time-lapse analysis of labeled proteins tandfonline.com. For example, continuous time-lapse analysis of Giardia cells expressing a SNAP-tagged construct (snap22-RabA) labeled with BG-TMR-Star demonstrated excellent photostability over 25 minutes, with only a minor loss of signal tandfonline.com.

Similarly, in the protozoan parasite Entamoeba histolytica, optimization of SNAP-tag technology, including codon optimization for efficient expression in the parasite, has enabled the use of SNAP-tag:TMR conjugates for protein localization and imaging nih.govresearchgate.netplos.org. SNAP-Cell TMR Star reagent has been successfully used to label E. histolytica trophozoites, allowing for visualization of protein dynamics in live cells nih.govresearchgate.netplos.org. This has facilitated advanced microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) in E. histolytica for the first time researchgate.netplos.org. The ability of the SNAP substrate to effectively cross the Entamoeba cell membrane in live trophozoites allows for real-time visualization of protein dynamics nih.gov.

The versatility of SNAP-tag:TMR conjugates in these systems is highlighted by their compatibility with various downstream applications. In E. histolytica, for example, the SNAP-tag system, labeled with BG derivatives including TMR, is suitable for pulse-chase experiments to explore protein trafficking dynamics and potentially for studying protein-protein interactions using techniques like FRET nih.govplos.org.

While detailed quantitative data tables for labeling efficiency or protein dynamics specifically with SNAP-tag:TMR conjugates across a wide range of parasitic and eukaryotic microorganisms are dispersed within individual research studies, the reported successful live-cell imaging and localization studies in organisms like Giardia and E. histolytica provide qualitative evidence of the conjugate's effectiveness in these systems nih.govtandfonline.comresearchgate.netplos.org. The ability to circumvent limitations associated with oxygen-dependent fluorescent proteins makes SNAP-tag:TMR conjugates a valuable tool in studying organisms where these limitations exist.

Table 1: Applications and Findings of SNAP-tag:TMR Conjugates in Fungal and Parasitic Systems

| Organism | System Type | SNAP-tag:TMR Conjugate Used (Example) | Key Methodology | Key Research Finding/Application | Relevant Citation |

| Saccharomyces cerevisiae | Fungal | TMR-SNAP (various substrates) | Electroporation for live-cell labeling | Live-cell imaging, STED microscopy, Dual-color imaging (with other tags), Visualization of mtSNAP | nih.govresearchgate.netplos.org |

| Saccharomyces cerevisiae | Fungal | TMR-SNAP (various substrates) | Chemical fixation and cell wall removal | Labeling of intracellular proteins in fixed cells | nih.govresearchgate.net |

| Giardia intestinalis | Parasitic | BG-TMR-Star | Live-cell labeling under anaerobic conditions | Detection and localization of reporter proteins, Excellent photostability in live cells | tandfonline.com |

| Entamoeba histolytica | Parasitic | SNAP-Cell TMR Star | Live-cell labeling (codon-optimized SNAP-tag) | Real-time visualization of protein dynamics, Enabled STORM microscopy in live cells | nih.govresearchgate.netplos.org |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID (approximation for conjugate components) |

| Tetramethylrhodamine (TMR) | 65070 |

| Benzylguanine (BG) | 1833 |

| SNAP-tag:TMR conjugate | N/A (conjugate, CID for components provided) |

Note: The SNAP-tag is a protein and does not have a PubChem CID. The SNAP-tag:TMR conjugate refers to Tetramethylrhodamine chemically linked to a SNAP-tag substrate, typically a benzylguanine derivative. CIDs for the core chemical components are provided.

SNAP-tag technology, derived from a modified version of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT), serves as a versatile platform for achieving site-specific labeling of proteins in both living and fixed cellular environments neb.comneb-online.deresearchgate.net. This system relies on the SNAP-tag's ability to form a stable covalent bond with substrates based on O6-benzylguanine (BG) or benzylchloropyrimidine (CP), which can be conjugated to a variety of molecules, including fluorescent dyes neb-online.deresearchgate.netaatbio.comnih.gov. Tetramethylrhodamine (TMR) is a frequently employed fluorophore in conjunction with SNAP-tag substrates, facilitating the fluorescent visualization of proteins tagged with SNAP aatbio.comasm.orgresearchgate.netneb-online.fr. Conjugates such as SNAP-Cell TMR-Star are designed to be cell-permeant, allowing for the specific and covalent attachment of the TMR fluorophore to SNAP-tag fusion proteins within cells neb-online.deaatbio.comasm.orgneb-online.fr. This covalent linkage is fundamental to a range of applications, including live-cell imaging, tracking the localization and dynamic behavior of proteins, and super-resolution microscopy techniques researchgate.netresearchgate.netneb-online.denih.govresearchgate.net.

Fungal Systems (e.g., Saccharomyces cerevisiae)

The implementation of SNAP-tag:TMR conjugates within fungal systems, particularly in the context of the budding yeast Saccharomyces cerevisiae, has historically encountered significant hurdles, primarily concerning the permeability of the cell wall and plasma membrane to the conjugate nih.govresearchgate.netplos.org. Unlike their facile entry into mammalian cells, TMR ligands have demonstrated limited practicality for passive diffusion into wild-type budding yeast cells through simple incubation protocols nih.govplos.org. This restricted intracellular access has previously confined live-cell imaging of SNAP-tagged proteins in yeast either to the extracellular surface of the plasma membrane or to specialized yeast strains engineered to lack specific plasma-membrane ABC efflux transporters, although these modified strains often exhibit diminished viability researchgate.netplos.org.

To circumvent these permeability barriers, researchers have devised alternative strategies for labeling. A successful method involves the chemical fixation of yeast cells followed by enzymatic digestion of the cell wall using agents such as zymolyase prior to the introduction of TMR-conjugated substrates nih.govresearchgate.net. This approach enables efficient labeling of intracellular SNAP-tagged proteins in fixed cells, thereby validating the functionality of the expressed tags nih.govresearchgate.net.

For the purpose of live-cell imaging in Saccharomyces cerevisiae, an electroporation-based labeling protocol has been established nih.govresearchgate.netplos.org. This technique facilitates the delivery of SNAP-tag:TMR conjugates into living yeast cells expressing SNAP-tagged fusion proteins nih.govresearchgate.netplos.org. The electroporation protocol is characterized by its speed and reliability, significantly broadening the array of tools available for research in this widely used model organism researchgate.netplos.org. Studies employing this method have successfully demonstrated the feasibility of imaging labeled proteins in living yeast cells, including applications in super-resolution STED microscopy and dual-color live cell microscopy when used in conjunction with orthogonal labeling systems like the Halo-tag nih.govresearchgate.net.

Research findings in Saccharomyces cerevisiae utilizing SNAP-tag:TMR conjugates, frequently delivered via electroporation, have facilitated the visualization of protein localization and dynamic processes. For example, SNAP-tag fusion proteins targeted to mitochondria (mtSNAP) have been effectively labeled and imaged in both living and fixed yeast cells nih.gov. While the potential for cross-reactivity between different self-labeling tags and their corresponding substrates exists, studies in yeast have specifically investigated the specificity of TMR-SNAP in relation to other tags such as CLIP-tag and Halo-tag under varying labeling conditions nih.govresearchgate.net.

Evidence supporting the efficiency of labeling in yeast via electroporation with TMR-SNAP conjugates is provided by studies that successfully visualize tagged proteins. Although precise quantitative data tables detailing labeling efficiency may vary depending on the specific protein of interest and its expression level, the successful acquisition of clear fluorescent signals from intracellular proteins following electroporation-based labeling serves as qualitative confirmation of effective conjugate delivery and subsequent reaction with the SNAP-tag nih.govresearchgate.net.

Parasitic and Other Eukaryotic Microorganism Systems

SNAP-tag:TMR conjugates have demonstrated considerable utility in the study of various parasitic and other eukaryotic microorganisms, particularly in scenarios where conventional fluorescent proteins, such as GFP, are less suitable due to specific environmental requirements or limitations inherent to certain organisms tandfonline.comresearchgate.net. In anaerobic or microaerotolerant parasites like Giardia intestinalis and Entamoeba histolytica, where GFP necessitates oxygen for maturation and can pose challenges for live-cell imaging under their native physiological conditions, the oxygen-independent nature of the SNAP-tag system offers a notable advantage tandfonline.comresearchgate.net.

In Giardia intestinalis, the SNAP-tag system, including the application of BG-TMR-Star (a SNAP-tag:TMR conjugate), has been successfully employed for investigations under anaerobic culture conditions and for the detection and precise localization of reporter proteins within living parasites tandfonline.com. Studies in Giardia have indicated that SNAP-tag:TMR conjugates exhibit superior photostability when compared to some autofluorescent proteins in this context, enabling extended continuous time-lapse analysis of labeled proteins tandfonline.com. For instance, continuous time-lapse imaging of Giardia cells expressing a SNAP-tagged construct (snap22-RabA) labeled with BG-TMR-Star revealed excellent photostability over a 25-minute period, with only a minimal decrease in signal intensity tandfonline.com.

Similarly, in the protozoan parasite Entamoeba histolytica, advancements in SNAP-tag technology, including the optimization of codon usage for enhanced expression in the parasite, have facilitated the application of SNAP-tag:TMR conjugates for protein localization and imaging studies nih.govresearchgate.netplos.org. The SNAP-Cell TMR Star reagent has been effectively utilized to label E. histolytica trophozoites, allowing for the visualization of protein dynamics in live cells nih.govresearchgate.netplos.org. This has paved the way for the application of advanced microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), in E. histolytica for the first time researchgate.netplos.org. The capacity of the SNAP substrate to efficiently permeate the Entamoeba cell membrane in live trophozoites facilitates real-time observation of protein dynamics nih.gov.

The adaptability of SNAP-tag:TMR conjugates in these diverse systems is underscored by their compatibility with various downstream experimental approaches. In E. histolytica, for example, the SNAP-tag system, when labeled with BG derivatives including TMR, is well-suited for conducting pulse-chase experiments to investigate protein trafficking dynamics and holds potential for studying protein-protein interactions through techniques such as FRET nih.govplos.org.

While comprehensive quantitative data tables detailing labeling efficiency or protein dynamics specifically utilizing SNAP-tag:TMR conjugates across a broad spectrum of parasitic and eukaryotic microorganisms may be distributed within individual research publications, the documented success in live-cell imaging and protein localization studies in organisms like Giardia and E. histolytica provides compelling qualitative evidence of the conjugate's efficacy in these biological systems nih.govtandfonline.comresearchgate.netplos.org. The ability to circumvent the limitations associated with oxygen-dependent fluorescent proteins positions SNAP-tag:TMR conjugates as a valuable tool for studying organisms where these constraints are a factor.

Table 1: Applications and Findings of SNAP-tag:TMR Conjugates in Fungal and Parasitic Systems

| Organism | System Type | SNAP-tag:TMR Conjugate Used (Example) | Key Methodology | Key Research Finding/Application | Relevant Citation |

| Saccharomyces cerevisiae | Fungal | TMR-SNAP (various substrates) | Electroporation for live-cell labeling | Live-cell imaging, STED microscopy, Dual-color imaging (with other tags), Visualization of mtSNAP | nih.govresearchgate.netplos.org |

| Saccharomyces cerevisiae | Fungal | TMR-SNAP (various substrates) | Chemical fixation and cell wall removal | Labeling of intracellular proteins in fixed cells | nih.govresearchgate.net |

| Giardia intestinalis | Parasitic | BG-TMR-Star | Live-cell labeling under anaerobic conditions | Detection and localization of reporter proteins, Excellent photostability in live cells | tandfonline.com |

| Entamoeba histolytica | Parasitic | SNAP-Cell TMR Star | Live-cell labeling (codon-optimized SNAP-tag) | Real-time visualization of protein dynamics, Enabled STORM microscopy in live cells | nih.govresearchgate.netplos.org |

Methodological Considerations and Optimization in Utilizing Snap Tag:tmr Conjugates

Expression Strategies for SNAP-tagged Fusion Proteins in Various Expression Systems

The SNAP-tag system involves fusing the protein of interest (POI) to the SNAP-tag for expression neb-online.deneb.com. This can be achieved in various expression systems, including mammalian cells and bacteria like Escherichia coli (E. coli) neb-online.deneb.comneb.com.